molecular formula C13H15NO3 B1425809 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid CAS No. 1528581-18-1

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid

Cat. No.: B1425809
CAS No.: 1528581-18-1
M. Wt: 233.26 g/mol
InChI Key: JWCLVRMDDQQZRW-UHFFFAOYSA-N
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Description

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol This compound features a bicyclic structure with an oxa-azabicyclo moiety attached to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-Oxa-3-azabicyclo[321]octan-3-yl}benzoic acid typically involves the construction of the 8-oxa-3-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold using asymmetric cycloadditions of cyclic azomethine ylides . This method provides high diastereo- and enantioselectivities, ensuring the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid is unique due to the presence of both the oxa-azabicyclo scaffold and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)17-11/h1-4,11-12H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCLVRMDDQQZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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